(2S,3R)-2-(dimethylamino)-3-methoxybutanoic acid
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Overview
Description
(2S,3R)-2-(dimethylamino)-3-methoxybutanoic acid is an organic compound with a unique stereochemistry It is characterized by the presence of a dimethylamino group and a methoxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R)-2-(dimethylamino)-3-methoxybutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methoxybutanoic acid.
Dimethylation: The amino group is dimethylated using reagents like dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.
Purification: The product is purified using techniques like recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(2S,3R)-2-(dimethylamino)-3-methoxybutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives.
Reduction: Reduced amines or alcohols.
Substitution: Substituted amines or esters.
Scientific Research Applications
(2S,3R)-2-(dimethylamino)-3-methoxybutanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (2S,3R)-2-(dimethylamino)-3-methoxybutanoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, influencing their function and activity. The methoxy group may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol
- (2S,3R)-1-(dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol hydrochloride
Uniqueness
(2S,3R)-2-(dimethylamino)-3-methoxybutanoic acid is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and potential applications compared to similar compounds. Its combination of a dimethylamino group and a methoxy group on a butanoic acid backbone sets it apart from other related compounds.
Properties
Molecular Formula |
C7H15NO3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
(2S,3R)-2-(dimethylamino)-3-methoxybutanoic acid |
InChI |
InChI=1S/C7H15NO3/c1-5(11-4)6(7(9)10)8(2)3/h5-6H,1-4H3,(H,9,10)/t5-,6+/m1/s1 |
InChI Key |
ILQUVEWSVGFUFT-RITPCOANSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)N(C)C)OC |
Canonical SMILES |
CC(C(C(=O)O)N(C)C)OC |
Origin of Product |
United States |
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